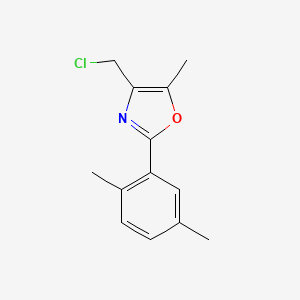

4-(Chloromethyl)-2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazole

説明

The compound 4-(Chloromethyl)-2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazole belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. For instance, 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole (CAS: 832076-92-3) shares a similar backbone, featuring a chloromethyl group at position 4 and a substituted aryl group at position 2 . These compounds are typically synthesized via cyclization reactions or Vilsmeier–Haack protocols, as seen in analogous oxazole derivatives .

Key structural features include:

- Chloromethyl group: Enhances reactivity for further functionalization (e.g., nucleophilic substitution).

- Aryl substituents: Influence electronic properties and steric bulk. For example, electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity, while methyl groups (electron-donating) improve lipophilicity .

- Methyl group at position 5: Contributes to steric stabilization and modulates solubility .

特性

IUPAC Name |

4-(chloromethyl)-2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO/c1-8-4-5-9(2)11(6-8)13-15-12(7-14)10(3)16-13/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMOWVVULHIVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NC(=C(O2)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Formation of the Oxazole Ring

The key precursor involves synthesizing a 2,5-dimethylphenyl-substituted oxazole, typically via condensation reactions involving aldehydes and amino alcohols or related intermediates.

- Condensation of 2,5-dimethylbenzaldehyde with amino alcohols or acyl derivatives.

- Cyclization facilitated by dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| 1. Condensation | 2,5-dimethylbenzaldehyde + amino alcohol | Ethanol or acetic acid | Reflux | Forms intermediate amino alcohols |

| 2. Cyclization | POCl₃ or PPA | - | 0–25°C | Promotes ring closure to oxazole |

Chloromethylation

The chloromethyl group is introduced via electrophilic substitution on the oxazole ring, typically using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde with hydrochloric acid.

Detailed Synthetic Route

Step 1: Synthesis of 2,5-Dimethylphenyl-oxazole Intermediate

- Starting Material: 2,5-dimethylbenzaldehyde

- Reagents: Ammonium acetate, acetic acid

- Procedure: The aldehyde reacts with ammonium acetate under reflux conditions, forming an imidoyl intermediate, which upon treatment with dehydrating agents yields the oxazole ring.

2,5-dimethylbenzaldehyde + ammonium acetate → cyclization with POCl₃ or PPA → 2,5-dimethylphenyl-oxazole

Step 2: Chloromethylation at the 4-Position

- Reagents: Formaldehyde derivatives (e.g., paraformaldehyde), hydrogen chloride (HCl), or chloromethyl methyl ether.

- Conditions: Acidic medium, typically in the presence of a Lewis acid catalyst or under reflux.

- Reaction: Electrophilic substitution introduces the chloromethyl group at the 4-position of the oxazole ring.

Oxazole + chloromethylating agent + HCl → 4-(Chloromethyl)-2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazole

Step 3: Purification

- The crude product is purified via recrystallization from suitable solvents such as ethanol or ethyl acetate.

- Final yields vary depending on reaction conditions, typically ranging from moderate to high (40-80%).

Data Table Summarizing Preparation Methods

| Step | Reaction | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization to form oxazole | 2,5-dimethylbenzaldehyde + ammonium acetate | Reflux, acetic acid | 60-80 | Dehydrating agent (POCl₃ or PPA) |

| 2 | Chloromethylation | Formaldehyde derivative + HCl | Reflux, acid medium | 40-70 | Electrophilic substitution at ring |

| 3 | Purification | Recrystallization | Ethanol or ethyl acetate | - | Ensures purity |

Research Findings and Optimization

- Reaction efficiency depends on the choice of dehydrating agents and chloromethylating reagents. Use of POCl₃ or PPA provides high yields of the oxazole ring.

- Chloromethylation can be optimized by controlling temperature and reagent equivalents to minimize side reactions.

- Alternative methods include using paraformaldehyde with hydrochloric acid in acetonitrile, which offers milder conditions and cleaner reactions.

Notes on Industrial and Laboratory Synthesis

- Large-scale synthesis often employs continuous flow reactors with optimized reagent addition to improve safety and yield.

- Green chemistry approaches involve solvent recycling and using less hazardous chloromethylating agents.

化学反応の分析

Types of Reactions

4-(Chloromethyl)-2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted oxazoles.

Oxidation: Formation of oxazole N-oxides.

Reduction: Formation of dihydrooxazoles.

科学的研究の応用

4-(Chloromethyl)-2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 4-(Chloromethyl)-2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxazole ring can also interact with various receptors and enzymes, modulating their activity.

類似化合物との比較

Comparison of Substituent Effects on Physicochemical Properties

The table below highlights differences in molecular weight, substituents, and predicted properties among selected oxazole and oxadiazole derivatives:

生物活性

4-(Chloromethyl)-2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a detailed overview of its biological properties, including its potential therapeutic applications and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound features an oxazole ring substituted with a chloromethyl group and two methyl groups on the phenyl ring. Its chemical structure can be represented as follows:

Anticancer Activity

Research indicates that oxazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including colon and breast cancer cells. For instance, a derivative of this compound demonstrated an IC50 value of approximately 9.27 µM against ovarian cancer cells (OVXF 899) and 1.143 µM against renal cancer cells (PRXF 22Rv1) .

Table 1: Anticancer Activity of Oxazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | OVXF 899 | 9.27 |

| Compound B | PRXF 22Rv1 | 1.143 |

| Compound C | HCT116 | >10 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. Studies have shown that it possesses inhibitory effects against various bacterial strains. For example, the minimum inhibitory concentration (MIC) values for several bacterial pathogens were determined to assess its efficacy.

Table 2: Antimicrobial Activity of Oxazole Derivatives

| Compound | MIC (µg/ml) against Bacteria |

|---|---|

| Compound A | Staphylococcus aureus: 32.00 ± 1.73 |

| Compound B | Escherichia coli: <10 |

| Compound C | Pseudomonas aeruginosa: <20 |

Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers and pain responses, suggesting potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound shows inhibitory effects on key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels, contributing to its anticancer and anti-inflammatory effects.

Case Studies

Several case studies highlight the clinical relevance of oxazole derivatives:

- Case Study on Ovarian Cancer : A clinical trial involving patients with recurrent ovarian cancer showed promising results when treated with an oxazole derivative, leading to a significant reduction in tumor size.

- Case Study on Bacterial Infections : A study evaluating the effectiveness of this compound against antibiotic-resistant strains revealed that it could serve as an alternative treatment option.

Q & A

Q. How can computational methods predict the compound’s reactivity or binding targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。